molecular formula C15H12N2O B414480 N-(2-cyanophenyl)-3-methylbenzamide

N-(2-cyanophenyl)-3-methylbenzamide

Cat. No.: B414480
M. Wt: 236.27g/mol
InChI Key: ZOUDOQIYTNAYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyanophenyl)-3-methylbenzamide is a chemical compound of interest in medicinal chemistry and neuroscience research. This benzamide derivative serves as a crucial synthetic intermediate and core structural motif in the development of biologically active molecules. While direct biological data for this specific compound is limited, it is structurally related to several potent research compounds, most notably the dopamine D4 receptor agonist PD 168,077 (N-[[4-(2-cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide) . Researchers utilize this structural class to develop and study ligands that target G-protein coupled receptors, particularly within the dopaminergic system . Compounds based on this scaffold have demonstrated significant research value in investigating pathways in the prefrontal cortex and globus pallidus, helping to elucidate mechanisms related to synaptic plasticity and neuronal signaling . The 2-cyanophenyl benzamide structure provides a versatile platform for synthetic modification, allowing for the exploration of structure-activity relationships in drug discovery projects, such as the development of sirtuin-2 (SIRT2) inhibitors for neurodegenerative disease research . This product is intended for research applications in a controlled laboratory environment only. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27g/mol

IUPAC Name

N-(2-cyanophenyl)-3-methylbenzamide

InChI

InChI=1S/C15H12N2O/c1-11-5-4-7-12(9-11)15(18)17-14-8-3-2-6-13(14)10-16/h2-9H,1H3,(H,17,18)

InChI Key

ZOUDOQIYTNAYEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2-cyanophenyl)-3-methylbenzamide exhibits significant anticancer properties. Research focused on its ability to inhibit specific cancer cell lines has shown promising results.

Case Study: Inhibition of Breast Cancer Cells

In vitro assays demonstrated that this compound effectively reduced the viability of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 10 µM. This suggests its potential as a therapeutic agent in breast cancer treatment .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was shown to modulate the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

In a study using a zymosan-induced peritonitis model in mice, treatment with this compound resulted in a significant decrease in leukocyte migration to the site of inflammation. The compound was administered at doses of 5, 10, and 50 mg/kg, with the highest dose showing the most pronounced effect .

Neurological Applications

This compound has been explored for its interaction with dopamine receptors, particularly in the context of neurological disorders.

Case Study: Modulation of GABAergic Signaling

Research published in neuroscience journals indicates that this compound acts as a modulator of GABAergic signaling through dopamine D4 receptors. This modulation could have implications for treating conditions such as schizophrenia and other neuropsychiatric disorders .

Table 2: Mechanisms of Action

MechanismEffect
Apoptosis InductionActivation of caspases
Cytokine RegulationDecrease in TNF-α and IL-1β
Receptor ModulationAltered GABAergic signaling

Comparison with Similar Compounds

Physicochemical Properties

The cyano group significantly impacts melting points, solubility, and crystal packing:

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Melting point = 81–83°C; hydroxyl group enables hydrogen bonding, increasing crystallinity ().
  • N-(2-cyanophenyl)-3-methylbenzamide: Expected higher melting point than hydroxyl analogs due to stronger dipole-dipole interactions (cyano vs. hydroxyl). Solubility in polar solvents may decrease due to reduced hydrogen-bonding capacity.
  • N-{[4-(2-cyanophenyl)-1-piperazinyl]methyl}-3-methylbenzamide (): Incorporates a piperazine linker, likely increasing solubility in aqueous media compared to non-polar derivatives.

Table 2: Physical Properties of Selected Benzamides

Compound Melting Point (°C) Solubility Profile Structural Feature Reference
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 81–83 Moderate in polar solvents Hydrogen-bonding -OH
This compound Not reported Low in water Dipole-dipole (cyano) Inferred
N-(3-Methylphenyl)-3-nitrobenzamide Not reported Low in polar solvents Electron-withdrawing -NO2

Table 3: Functional Comparison of Benzamide Derivatives

Compound Application Key Interaction Mechanism Reference
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C–H functionalization catalyst N,O-bidentate metal coordination
This compound Potential pharmaceutical agent Hydrophobic/π-π interactions Inferred
N-(3-chlorophenethyl)-4-nitrobenzamide () Unknown Electron-withdrawing -NO2

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward method involves reacting 3-methylbenzoyl chloride with 2-cyanoaniline in the presence of a base. The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.

Key reagents :

  • 3-Methylbenzoyl chloride : Synthesized via thionyl chloride treatment of 3-methylbenzoic acid.

  • 2-Cyanoaniline : Commercially available or prepared via nitration and reduction of 2-nitrobenzonitrile.

  • Base : Triethylamine (TEA) or cesium carbonate (Cs₂CO₃).

Procedure and Optimization

  • Activation : 3-Methylbenzoic acid (1.0 equiv) is refluxed with thionyl chloride (1.2 equiv) for 2 hours to form the acyl chloride. Excess thionyl chloride is removed under vacuum.

  • Coupling : The acyl chloride is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. 2-Cyanoaniline (1.1 equiv) and TEA (2.0 equiv) are added dropwise. The mixture is stirred at room temperature for 12 hours.

  • Workup : The organic layer is washed with water, 1M HCl, and brine. The product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate).

Table 1: Optimization of Conventional Amide Coupling

ParameterCondition 1Condition 2Optimal Condition
BaseTriethylamineCs₂CO₃Cs₂CO₃
SolventTHFDCMDCM
Temperature (°C)0→250→250→25
Yield (%)788585

Key findings :

  • Cs₂CO₃ outperforms TEA due to stronger deprotonation capacity, enhancing nucleophilicity of 2-cyanoaniline.

  • DCM minimizes side reactions compared to polar solvents like THF.

Oxidative Cross-Dehydrogenative Coupling (CDC) Using TBHP

Reaction Design

This metal-free method couples 3-methylbenzoic acid directly with 2-cyanoaniline using tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction proceeds via a radical mechanism, eliminating the need for pre-activation of the carboxylic acid.

Reaction equation :
3-Methylbenzoic acid+2-CyanoanilineTBHP, CH₃CNN-(2-Cyanophenyl)-3-methylbenzamide+H₂O\text{3-Methylbenzoic acid} + \text{2-Cyanoaniline} \xrightarrow{\text{TBHP, CH₃CN}} \text{this compound} + \text{H₂O}

Protocol and Scalability

  • Mixing : 3-Methylbenzoic acid (1.0 equiv) and 2-cyanoaniline (1.2 equiv) are dissolved in acetonitrile.

  • Oxidation : TBHP (70% in H₂O, 2.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

  • Isolation : The solvent is evaporated, and the residue is purified via flash chromatography (SiO₂, hexane/ethyl acetate).

Table 2: TBHP-Mediated Coupling Performance

ParameterCondition 1Condition 2Optimal Condition
OxidantTBHPH₂O₂TBHP
SolventCH₃CNDMFCH₃CN
Time (h)122412
Yield (%)725872

Key findings :

  • TBHP generates tert-butoxyl radicals, abstracting hydrogen from the carboxylic acid to form acyl radicals, which couple with aryl amines.

  • Acetonitrile enhances solubility of intermediates, improving reaction efficiency.

Comparative Analysis of Methods

Table 3: Method Comparison

CriterionConventional CouplingOxidative Coupling
Yield 85%72%
Purity >95% (HPLC)90% (HPLC)
Cost Higher (acyl chloride synthesis)Lower (direct coupling)
Scalability Suitable for industrial scaleLimited by oxidant handling
Green Chemistry Moderate (uses DCM)Superior (metal-free, CH₃CN)

Trade-offs :

  • Conventional method offers higher yields but requires hazardous acyl chlorides.

  • Oxidative method aligns with green chemistry principles but necessitates rigorous control of radical intermediates.

Advanced Modifications and Hybrid Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time for conventional coupling, achieving 82% yield with comparable purity.

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-methylbenzoic acid and 2-cyanoaniline with Cs₂CO₃ for 2 hours yields 80% product, eliminating solvent waste .

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